molecular formula C8H16O B2773861 (2,2-Dimethylcyclopentyl)methanol CAS No. 325705-62-2

(2,2-Dimethylcyclopentyl)methanol

Cat. No.: B2773861
CAS No.: 325705-62-2
M. Wt: 128.215
InChI Key: PVZMTBODRMFVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylcyclopentyl)methanol is an organic compound with the molecular formula C₈H₁₆O It is a cycloalkane derivative featuring a cyclopentane ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylcyclopentyl)methanol typically involves the reaction of 2,2-dimethylcyclopentanone with a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, usually at room temperature, and results in the reduction of the ketone group to a hydroxyl group, forming the desired alcohol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for high yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylcyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: 2,2-Dimethylcyclopentanone or 2,2-dimethylcyclopentanoic acid.

    Reduction: 2,2-Dimethylcyclopentane.

    Substitution: 2,2-Dimethylcyclopentyl halides.

Scientific Research Applications

(2,2-Dimethylcyclopentyl)methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research may explore its potential as a precursor for pharmaceuticals.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopentyl)methanol depends on its specific application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets. The cyclopentane ring provides a rigid framework that can affect the compound’s overall conformation and behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.

    2-Methylcyclopentanol: Similar structure but with only one methyl group.

    Cyclohexanol: A six-membered ring analog with a hydroxyl group.

Uniqueness

(2,2-Dimethylcyclopentyl)methanol is unique due to the presence of two methyl groups at the 2-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions compared to simpler analogs.

Properties

IUPAC Name

(2,2-dimethylcyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZMTBODRMFVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.